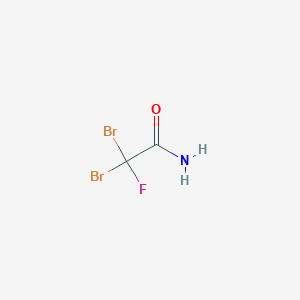

2,2-Dibromo-2-fluoroacetamide

Overview

Description

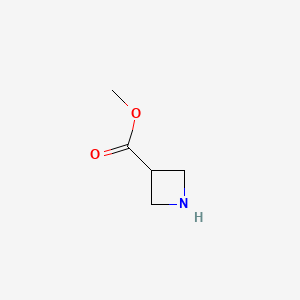

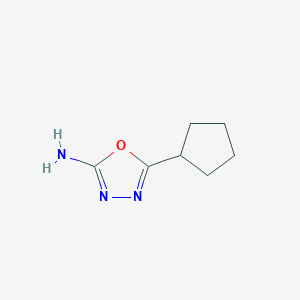

2,2-Dibromo-2-fluoroacetamide is an organic compound with the molecular formula C2H2Br2FNO and a molecular weight of 234.85 . It is used for industrial and scientific research purposes .

Molecular Structure Analysis

The molecular structure of this compound has been optimized using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). The Molecular Electrostatic Potential (MEP) is computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 234.85 and its formula is C2H2Br2FNO .Scientific Research Applications

Structural Analysis

2,2-Dibromo-2-fluoroacetamide has been the subject of studies focused on its molecular structure and conformation. For example, the electron-diffraction method has been used to study related compounds like 2-fluoroacetamide, revealing details about bond lengths and angles, as well as the planar nature of the heavy atom skeleton (Samdal & Seip, 1979).

Binding and Detection

Research has also been conducted on the binding ability of selected aptamers to fluoroacetamide. This includes the development of specific recognition elements for fluoroacetamide detection, which can be crucial in situations where antibody production is limited due to the compound's toxicity (Cao et al., 2016).

Bacterial Metabolism

Studies have identified bacteria capable of metabolizing fluoroacetate or fluoroacetamide, an important aspect considering the toxicity of these compounds and their use as pesticides (Kelly, 1965).

Synthesis Applications

The compound has been used in the synthesis of α-bromo-α-fluoro-β-hydroxy amides and (Z)-fluorovinyl amides. This demonstrates its utility in chemical synthesis, particularly in the context of creating specific amide structures (Lemonnier et al., 2013).

Detection Techniques

Advances in detection methods for fluoroacetamide in body fluids have been made, such as using gas chromatography-mass spectrometry after solid-phase microextraction. This is crucial for identifying cases of poisoning or contamination (Cai et al., 2004).

Toxicology and Environment

The persistence of fluoroacetate and fluoroacetamide in soil has been examined, which is essential for understanding the environmental impact of these compounds (David & Gardiner, 1966).

Safety and Hazards

2,2-Dibromo-2-fluoroacetamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If it comes into contact with skin, take off contaminated clothing immediately and wash off with soap and plenty of water .

Future Directions

Properties

IUPAC Name |

2,2-dibromo-2-fluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2FNO/c3-2(4,5)1(6)7/h(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOMCDMGDPUVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604150 | |

| Record name | 2,2-Dibromo-2-fluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7663-25-4 | |

| Record name | 2,2-Dibromo-2-fluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential synthetic applications of 2,2-dibromo-2-fluoroacetamide in organic chemistry?

A1: Research demonstrates that this compound serves as a versatile reagent for constructing valuable fluorinated molecules. [, ] Specifically, it participates in diethylzinc-mediated reactions with aldehydes, ketones, or imines. Interestingly, the reaction outcome is influenced by the nature of the amide substituent.

Q2: How is the stereochemistry of the products controlled in reactions involving this compound?

A2: Studies utilizing X-ray analysis have confirmed the stereochemical outcome of reactions involving this compound. [, ] The diethylzinc-mediated addition to carbonyl compounds leads to the formation of (Z)-α-fluoroacrylamides, indicating a selective control over the double bond geometry. This stereoselectivity is likely governed by the reaction mechanism and steric factors during the formation of the carbon-carbon double bond. Further investigations into the reaction mechanism could provide a more detailed understanding of this stereochemical control, enabling the development of even more selective transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1357716.png)

![2-[(2,3-Dichlorophenyl)formamido]acetic acid](/img/structure/B1357728.png)

![5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1357729.png)

amine](/img/structure/B1357731.png)

![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)